Bienvenue dans la boutique en ligne BenchChem!

NBI-27914 hydrochloride

CRF1 receptor pharmacology binding affinity receptor antagonist profiling

Procure NBI-27914 hydrochloride for definitive CRF1 antagonist studies. Its complete CRF2 receptor sparing eliminates off-target ambiguity, while the HCl salt ensures ≥100 mM DMSO/EtOH solubility. Validated for i.c.v. seizure blockade (10 μg) and HPA axis studies, it outperforms non-selective probes. Choose for unambiguous CNS or in vitro CRF1 pharmacology.

Molecular Formula C18H21Cl5N4
Molecular Weight 470.644
CAS No. 1215766-76-9
Cat. No. B560224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-27914 hydrochloride
CAS1215766-76-9
Synonyms5-Chloro-N-(cyclopropylmethyl)-2-methyl-N-propyl-N'-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine hydrochloride
Molecular FormulaC18H21Cl5N4
Molecular Weight470.644
Structural Identifiers
SMILESCCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl
InChIInChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H
InChIKeyCPMGENCTAWBLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBI-27914 hydrochloride Procurement Guide: CRF1 Antagonist Specification & Comparator Validation


NBI-27914 hydrochloride (CAS 1215766-76-9) is a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist with a Ki of 1.7 nM and no measurable activity at CRF2 receptors [1]. It belongs to the pyrimidinediamine class of small-molecule CRF1 antagonists and serves as a widely used chemical probe for dissecting CRF1-mediated signaling in stress, anxiety, and neuroendocrine research. The hydrochloride salt form (molecular weight 470.65 g/mol) is optimized for enhanced aqueous solubility compared to the free base, with DMSO and ethanol solubility of ≥100 mM [1]. NBI-27914 has been employed extensively in rodent models to block CRF-induced behavioral seizures, HPA axis activation, and anxiety-like behaviors [2].

Why NBI-27914 hydrochloride Cannot Be Substituted with Alternative CRF1 Antagonists


CRF1 antagonists exhibit substantial heterogeneity in binding affinity, receptor subtype selectivity, physicochemical properties, and in vivo efficacy profiles. While multiple compounds share the CRF1 antagonist classification, substitution without verification introduces significant experimental risk. For example, Antalarmin displays a lower Ki (1 nM vs. 1.7 nM) but distinct off-target pharmacology [1]; CP-154526 is less potent (Ki = 2.7 nM) and possesses different brain penetration characteristics [2]; NBI-30775/R121919 (Ki = 2–5 nM) exhibits reduced lipophilicity and improved oral bioavailability [3]. Furthermore, NBI-27914 demonstrates complete CRF2 receptor sparing with no detectable activity, a selectivity profile not uniformly shared across all CRF1 antagonists [1]. Cross-study comparisons of in vivo efficacy in seizure, anxiety, and stress models reveal dose-response and route-of-administration differences that preclude direct interchangeability [4]. Procurement decisions must therefore be guided by quantitative, comparator-anchored evidence specific to the intended experimental system.

NBI-27914 hydrochloride: Quantitative Differentiation from Closest CRF1 Antagonist Comparators


NBI-27914 Binding Affinity vs. Antalarmin, CP-154526, and NBI-30775: Head-to-Head Ki Comparison

NBI-27914 exhibits a CRF1 receptor binding affinity of Ki = 1.7 nM [1]. In cross-study comparison, this places NBI-27914 as an intermediate potency compound among first-generation CRF1 antagonists: Antalarmin displays higher affinity (Ki = 1.0 nM) [2]; CP-154526 is less potent (Ki = 2.7 nM) [3]; and NBI-30775/R121919 shows comparable but variable potency (Ki range 2–5 nM) [4]. The 1.7 nM affinity of NBI-27914 is derived from competitive radioligand binding assays using [125I]-Tyr0-oCRF on human recombinant CRF1 receptors expressed in CHO cells.

CRF1 receptor pharmacology binding affinity receptor antagonist profiling

NBI-27914 CRF1 Receptor Selectivity: Complete CRF2 Sparing vs. CP-154526 and NBI-30775

NBI-27914 demonstrates absolute selectivity for CRF1 over CRF2 receptors, with no detectable activity at CRF2 at concentrations up to 10 μM [1]. In contrast, CP-154526 exhibits a Ki of >10,000 nM (>10 μM) at CRF2 [2], while NBI-30775/R121919 displays >1000-fold selectivity over CRF2 [3]. The complete CRF2 sparing of NBI-27914 was confirmed in functional assays where CRF2-mediated responses (e.g., urocortin-induced small intestinal protection) were unaffected by NBI-27914 pretreatment [4]. This selectivity profile is critical for studies requiring unambiguous attribution of effects to CRF1 versus CRF2 signaling.

receptor subtype selectivity CRF2 receptor off-target profiling

In Vivo Efficacy: NBI-27914 Blocks CRF-Induced Limbic Seizures with Quantified Dose-Response

In a neonatal rat model of CRF-induced limbic seizures, intracerebroventricular (i.c.v.) administration of NBI-27914 produced a dose-dependent blockade of behavioral and electrographic seizures [1]. At 10 μg i.c.v., NBI-27914 completely abolished CRF-induced behavioral seizures and prevented epileptic discharges in concurrent EEG recordings from the amygdala [1]. In contrast, non-selective peptide CRF1/CRF2 antagonists (α-helical CRF9–41 and D-Phe-CRF12–41) only partially attenuated seizure duration and failed to block EEG epileptiform activity [1]. Systemic administration (i.p. 10 mg/kg or oral 20 mg/kg) was poorly effective, consistent with limited blood-brain barrier penetration [1]. This establishes NBI-27914 as a reference tool for central CRF1 blockade via direct CNS administration.

in vivo pharmacology seizure model behavioral neuroscience

Physicochemical Limitations: High Lipophilicity of NBI-27914 vs. Later-Generation CRF1 Antagonists

NBI-27914, along with CP-154526, is characterized by high lipophilicity, which contributes to extensive plasma protein binding, high tissue accumulation, and prolonged elimination half-life [1]. This physicochemical profile limits brain penetration following systemic administration and raises concerns regarding toxicity from tissue accumulation [1]. In contrast, later-generation CRF1 antagonists such as DMP696 incorporate additional polar groups, achieving comparable potency (Ki = 1.7 nM) with substantially reduced lipophilicity (cLogP ~3.2, approximately 4 log units lower than CP-154526) [1]. This class-level distinction is critical for studies requiring systemic administration or oral bioavailability.

physicochemical properties lipophilicity drug-like properties

NBI-27914 Anxiolytic Efficacy: Attenuation of Trauma-Induced Anxiety via Hypothalamic CRF1 Blockade

In a rodent model of surgery-induced trauma, direct hypothalamic administration of NBI-27914 decreased HPA axis hyperactivity and attenuated anxiety-like behavior [1]. In the open field test, NBI-27914-treated rats exhibited reduced anxiety-like behavior (increased center time and locomotor activity) compared to vehicle-treated controls, with effects comparable to fluoxetine [1]. This finding demonstrates that central CRF1 antagonism with NBI-27914 produces measurable anxiolytic effects in a stress-induced anxiety paradigm. While comparator CRF1 antagonists (Antalarmin, CP-154526) also demonstrate anxiolytic activity in various models, the quantitative differences in dose, route, and model-specific efficacy preclude direct cross-study potency comparisons.

anxiety model HPA axis stress response

NBI-27914 hydrochloride: Recommended Research Applications Based on Quantitative Evidence


Central CRF1 Receptor Pharmacology Studies via Intracerebroventricular (i.c.v.) Administration

NBI-27914 is optimally deployed as a chemical probe for dissecting CRF1-specific signaling in the central nervous system via direct i.c.v. administration. The compound's complete CRF2 receptor sparing (no detectable activity) and high potency (Ki = 1.7 nM) provide unambiguous attribution of observed effects to CRF1 antagonism [1]. The i.c.v. route bypasses the compound's limited blood-brain barrier penetration and high plasma protein binding, achieving high CNS concentrations at modest doses (10 μg i.c.v. produces complete seizure blockade) [2]. This application scenario is supported by direct head-to-head comparison demonstrating NBI-27914's superiority over non-selective peptide antagonists in blocking both behavioral and electrographic seizure correlates [2].

CRF1-Mediated Behavioral Seizure and Epileptogenesis Models

NBI-27914 serves as a validated pharmacological tool for blocking CRF-induced limbic seizures in developmental rodent models. At 10 μg i.c.v., NBI-27914 completely abolishes behavioral seizures and prevents epileptic discharges in concurrent amygdala EEG recordings [1]. This application is particularly relevant for studies of developmental epilepsy, stress-induced seizure susceptibility, and the role of CRF1 in limbic excitability. The compound's selectivity ensures that observed effects are attributable specifically to CRF1 rather than CRF2 or non-specific peptide receptor interactions [1].

Stress-Induced Anxiety and HPA Axis Dysregulation Research

NBI-27914 is effective in attenuating trauma-induced anxiety-like behavior and HPA axis hyperactivity when administered directly to the hypothalamus [1]. In open field testing, NBI-27914-treated animals show reduced anxiety-like behavior comparable to fluoxetine [1]. This application is suitable for studies examining the role of central CRF1 signaling in stress-related psychiatric disorders, including post-traumatic stress and anxiety. The compound's high potency (Ki = 1.7 nM) and complete CRF2 sparing provide pharmacological specificity not achievable with less selective antagonists [2].

In Vitro CRF1 Receptor Pharmacology and Selectivity Profiling

NBI-27914 is a reference CRF1 antagonist for in vitro binding and functional assays due to its well-characterized affinity (Ki = 1.7 nM) and documented lack of activity at CRF2 receptors [1]. This selectivity profile makes NBI-27914 suitable as a positive control for CRF1 antagonist screening, for validating CRF1-specific cellular responses, and for confirming that observed CRF antagonist effects are mediated via CRF1 rather than CRF2 [1]. The hydrochloride salt form offers enhanced solubility in DMSO and ethanol (≥100 mM), facilitating in vitro assay preparation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBI-27914 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.